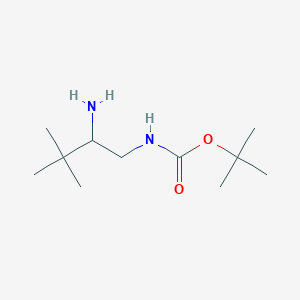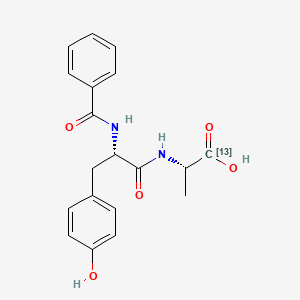
Benzoyl-L-tyrosyl-(1-13C)alanine
Vue d'ensemble
Description
Benzoyl-L-tyrosyl-(1-13C)alanine (Bz-Tyr-Ala) is a 13C-dipeptide used in a simple breath test developed for the assessment of exocrine pancreatic function . This test has been examined to determine whether it can be used to diagnose exocrine pancreatic insufficiency in patients with chronic pancreatitis .
Synthesis Analysis
The synthesis of Bz-Tyr-Ala involves the use of 1-13C-L-alanine as the starting material .Chemical Reactions Analysis
The Bz-Tyr-Ala breath test involves the oral administration of an aqueous solution of 5-mg/kg Bz-Tyr-Ala . The 13CO2 values at 10–60 min for the Bz-Tyr-Ala breath test were significantly lower in chronic pancreatitis patients than in normal controls .Applications De Recherche Scientifique
Pancreatic Exocrine Function Evaluation
Benzoyl-L-tyrosyl-(1-13C)alanine has been utilized significantly in the evaluation of pancreatic exocrine function. This compound, when used in breath tests, helps in assessing pancreatic exocrine secretion, which is crucial in the diagnosis and management of pancreatic disorders.
Use in Breath Tests for Pancreatic Function : N-Benzoyl-L-tyrosyl-1-13C-L-alanine sodium, as used in breath tests, has shown efficacy in evaluating pancreatic exocrine function. This approach is particularly useful in non-invasive and conscious models like rats. Studies have demonstrated that the rate of 13CO2 excretion in breath tests using this compound correlates with the function of the pancreatic exocrine system (Uchida & Mogami, 2008).
Postoperative Assessment in Pancreatic Surgery : The breath test using benzoyl-L-tyrosyl-(1-13C)alanine has been utilized to assess pancreatic exocrine secretion in patients who have undergone pancreatoduodenectomy. This test is significant in monitoring the pancreatic function post-surgery, which is crucial for patient management (Ishii et al., 2007).
Rapid Assessment in Experimental Models : In research involving rats, benzoyl-L-tyrosyl-(1-13C)alanine has been used to quickly assess pancreatic exocrine insufficiency. The compound, when orally administered, helps in determining the efficiency of pancreatic enzymes in the digestion process (Kohno et al., 2007).
Enzymatic Interaction Studies
The interaction of benzoyl-L-tyrosyl-(1-13C)alanine with various enzymes has been studied extensively, providing insights into enzyme mechanisms and potential therapeutic approaches.
Kynureninase Interaction : The reaction of beta-benzoyl-L-alanine with kynureninase from Pseudomonas fluorescens has been studied. This research provides insights into the enzymatic mechanisms and potential therapeutic targets in related biochemical pathways (Gawandi et al., 2004).
Tyrosine Phenol-lyase Mutagenesis Studies : Research involving the substitution of tyrosine residues in tyrosine phenol-lyase has implications in understanding enzyme catalysis and function. These studies are essential in the broader context of enzymatic reaction mechanisms (Chen et al., 1995).
Enzyme Specificity and Catalysis : Investigations into the activity of elastase with N-benzoyl-L-alanine methyl ester have provided valuable information about enzyme specificity and the ionization states affecting enzyme activity (Kaplan & Dugas, 1969).
Other Applications
- Chromatographic Studies : Benzoyl-L-tyrosyl-(1-13C)alanine has been used in chromatographic studies, specifically in the separation of enantiomers. Such research is vital for understanding the properties of chiral molecules, which is significant in drug development and stereochemistry (Allenmark et al., 1983).
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-benzamido-3-(4-hydroxyphenyl)propanoyl]amino](113C)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-12(19(25)26)20-18(24)16(11-13-7-9-15(22)10-8-13)21-17(23)14-5-3-2-4-6-14/h2-10,12,16,22H,11H2,1H3,(H,20,24)(H,21,23)(H,25,26)/t12-,16-/m0/s1/i19+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRCBRUPIDLBSA-WOFBRIANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([13C](=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoyl-L-tyrosyl-(1-13C)alanine | |
CAS RN |
851429-73-7 | |
| Record name | Bz-Tyr-(1-c-13)Ala | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851429737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BZ-TYR-(1-C-13)ALA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4J456UP5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



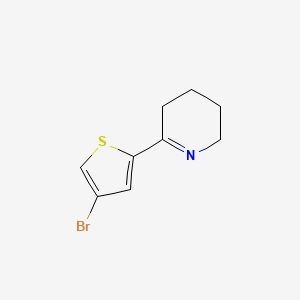
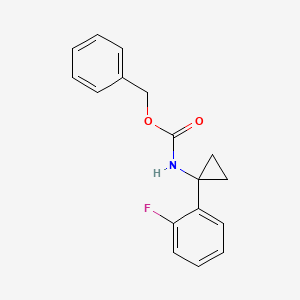
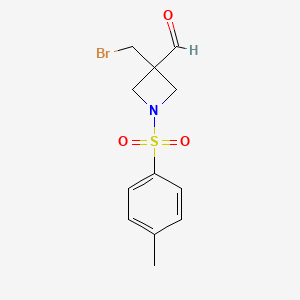
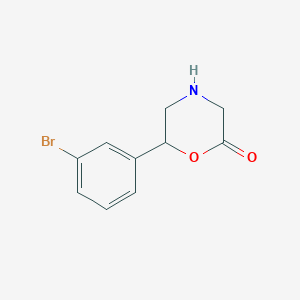
![9,9-Bis[4-(pyrenyl)phenyl]-9H-fluorene](/img/structure/B1381228.png)
![11H-Benzo[g]pyrido[3,2-b]indole](/img/structure/B1381230.png)
![[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]amine hydrochloride](/img/structure/B1381232.png)
![2-[(5-methyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1381234.png)
![3-Amino-2-[(pyridin-4-yl)methyl]propan-1-ol dihydrochloride](/img/structure/B1381235.png)
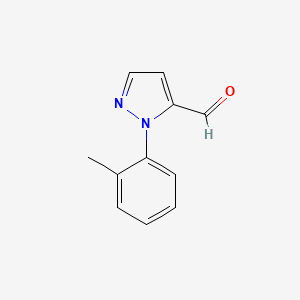
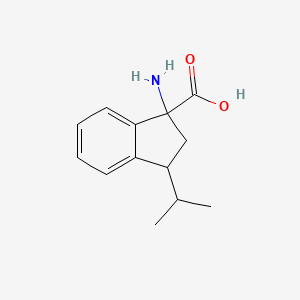
![tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1381239.png)
![[2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine](/img/structure/B1381240.png)
